molecular formula C18H38O4 B8557999 5,8,11,14-Tetraoxadocosane CAS No. 220828-93-3

5,8,11,14-Tetraoxadocosane

Cat. No. B8557999
M. Wt: 318.5 g/mol
InChI Key: DVXRZTUHTRMCTL-UHFFFAOYSA-N
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Patent
US06916939B2

Procedure details

The procedure followed that of Reference Example 4, except for use of n-octyl bromide and triethylene glycol n-butyl ether instead of butyl bromide and diethylene glycol butyl ether, respectively. Triethylene glycol n-butyl n-octyl ether (abbreviated as “TEG-BO” hereafter) was obtained by distillation (b.p.: 140-145° C. at 70 Pa). TEG-BO has a corresponding boiling point of about 350° C. under normal pressure. The solubility of glycolide in this compound at 25° C. was 2.0%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1](Br)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[CH2:10]([O:14][CH2:15][CH2:16][O:17][CH2:18][CH2:19][O:20][CH2:21][CH2:22][OH:23])[CH2:11][CH2:12][CH3:13].C(OCCOCCO)CCC>>[CH2:1]([O:23][CH2:22][CH2:21][O:20][CH2:19][CH2:18][O:17][CH2:16][CH2:15][O:14][CH2:10][CH2:11][CH2:12][CH3:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC)Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)OCCOCCOCCO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)OCCOCCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCC)OCCOCCOCCOCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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